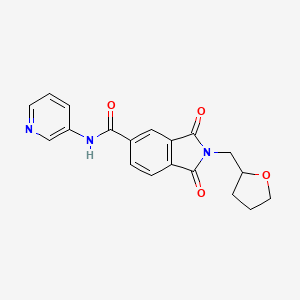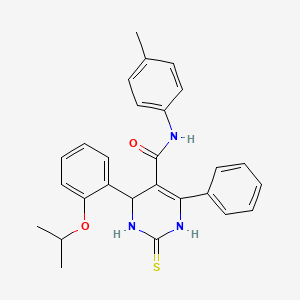![molecular formula C22H23ClN4O B4062708 N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4062708.png)
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
Vue d'ensemble
Description
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.1560391 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Disposition in Human Studies
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is part of a class of compounds often studied for their pharmacokinetic profiles, including metabolism and disposition in humans. For example, the disposition of similar compounds has been determined through studies involving healthy subjects, where their elimination, half-life, and principal circulating components in plasma extracts were meticulously characterized. Such studies typically involve the administration of the compound, followed by the collection and analysis of blood, urine, and feces to understand the compound's metabolism and excretion patterns. This process helps in identifying the principal routes of metabolism and the major metabolites, which are crucial for assessing the safety and efficacy of pharmaceutical compounds (Renzulli et al., 2011).
Diagnostic Applications
Compounds structurally related to this compound have been explored for diagnostic applications, particularly in imaging studies. For instance, sigma receptor scintigraphy using radiolabeled benzamides has shown potential in visualizing primary tumors in vivo, such as in breast cancer diagnosis. This application leverages the preferential binding of benzamides to sigma receptors overexpressed on cancer cells, offering a non-invasive method to assess tumor proliferation and aiding in the early detection and treatment of cancer (Caveliers et al., 2002).
Therapeutic Research
In therapeutic research, derivatives of this compound have been investigated for their potential in treating various conditions. For example, Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor closely related in structure, has been studied for its pharmacokinetics, metabolism, and excretion in humans, showcasing its application in the treatment of hematologic malignancies. Understanding the metabolic pathways and the formation of metabolites of such compounds is essential for developing effective cancer therapies (Liu et al., 2017).
Repellent Efficacy
Research on the repellent efficacy of compounds related to this compound against vectors like Aedes communis and Simulium venustum has been conducted. These studies evaluate the potential of such compounds to provide protection against mosquito and black fly bites, contributing to the development of effective repellent formulations. The detailed understanding of these compounds' action and duration of protection helps in designing better vector control strategies (Debboun et al., 2000).
Psychopharmacological Effects
The psychopharmacological effects of compounds structurally similar to this compound have been explored in various studies. These include investigations into the effects on body temperature and behavior in conditions such as schizophrenia, providing insights into the potential therapeutic applications of these compounds in neuropsychiatric disorders. Understanding the interaction with serotonin receptors and the resultant physiological and behavioral effects is crucial for developing new treatments for mental health conditions (Lee et al., 1992).
Propriétés
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-19-8-6-17(7-9-19)16-26-14-11-20(12-15-26)27-21(10-13-24-27)25-22(28)18-4-2-1-3-5-18/h1-10,13,20H,11-12,14-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAFJISPUWVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B4062631.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062650.png)
![N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride](/img/structure/B4062667.png)
![2-[(3-methylbutyl)thio]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062674.png)
![5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine](/img/structure/B4062688.png)
![2-[(2-phenyl-4-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4062695.png)
![(2-chloro-6-fluorobenzyl){1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4062697.png)
![1-benzyl-4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine hydrochloride](/img/structure/B4062703.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062716.png)
acetonitrile](/img/structure/B4062721.png)
![3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4062724.png)


![methyl 4-{[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4062743.png)
